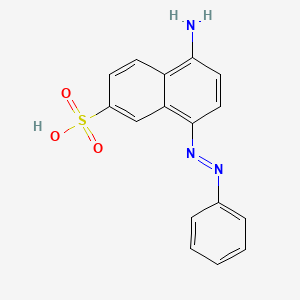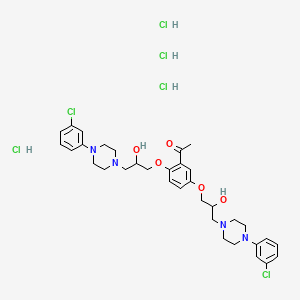
Tris(oxalato)rhodate(3-), tripotassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(oxalato)rhodate(3-), tripotassium is a coordination compound consisting of a rhodium ion complexed with three oxalate ligands and balanced by three potassium ions. This compound is known for its vibrant color and its role in various chemical processes, particularly in the field of coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(oxalato)rhodate(3-), tripotassium typically involves the reaction of rhodium(III) chloride with potassium oxalate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow \text{K}_3[\text{Rh}(\text{C}_2\text{O}_4)_3] + 3 \text{KCl} ]
The reaction mixture is usually heated to facilitate the dissolution of the reactants and the formation of the complex. After the reaction is complete, the solution is cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity rhodium salts and potassium oxalate, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(oxalato)rhodate(3-), tripotassium undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the rhodium center.
Reducing Agents: Such as sodium borohydride, can reduce the rhodium center.
Ligand Substitution: Ligands such as ammonia or ethylenediamine can replace the oxalate ligands under appropriate conditions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of higher oxidation state rhodium complexes.
Reduction: Reduction can result in lower oxidation state rhodium complexes.
Substitution: Substitution reactions yield new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(oxalato)rhodate(3-), tripotassium has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rhodium complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which Tris(oxalato)rhodate(3-), tripotassium exerts its effects involves the coordination of the rhodium center with various substrates. The oxalate ligands facilitate the binding of the complex to target molecules, allowing for catalytic or inhibitory actions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium ferrioxalate: A similar compound where iron replaces rhodium.
Potassium tris(oxalato)chromate: Another analogous compound with chromium as the central metal ion.
Uniqueness
Tris(oxalato)rhodate(3-), tripotassium is unique due to the specific properties imparted by the rhodium center, such as its catalytic activity and its interactions with biological molecules. These properties distinguish it from other similar compounds and make it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
15602-35-4 |
|---|---|
Molekularformel |
C6H6O12Rh |
Molekulargewicht |
373.01 g/mol |
IUPAC-Name |
oxalic acid;rhodium |
InChI |
InChI=1S/3C2H2O4.Rh/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); |
InChI-Schlüssel |
YVYBDVDCJNLVEI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


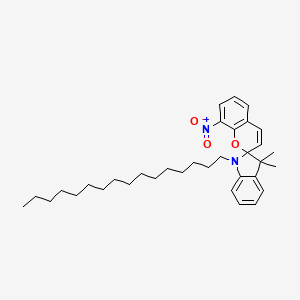
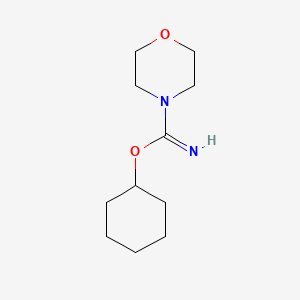
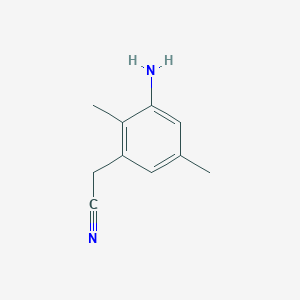

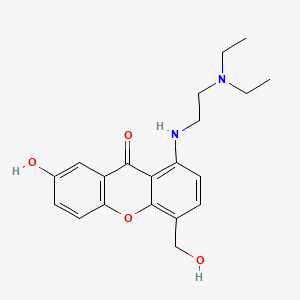

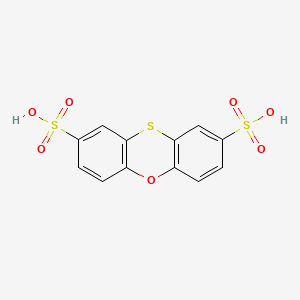
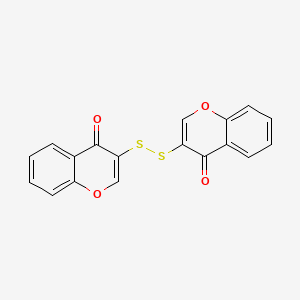
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)
